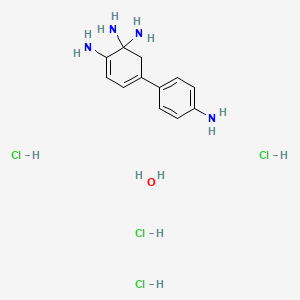

3,3-Diaminobenzidine Tetrahydrochloride Hydrate

Description

3,3′-Diaminobenzidine Tetrahydrochloride Hydrate (DAB) is a chromogenic substrate widely used in biochemical and histochemical applications, particularly as a hydrogen donor in peroxidase-mediated reactions. It forms an insoluble brown precipitate upon oxidation by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) . This reaction is critical in immunohistochemistry (IHC), immunoblotting, and in situ hybridization for visualizing target antigens or nucleic acids . DAB’s water solubility and compatibility with permanent mounting media make it a staple in diagnostic and research workflows .

Key properties include:

Properties

IUPAC Name |

5-(4-aminophenyl)cyclohexa-2,4-diene-1,1,2-triamine;hydrate;tetrahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.4ClH.H2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15,16)7-9;;;;;/h1-6H,7,13-16H2;4*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJCVCLFWWSVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC=C(C1(N)N)N)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Column Chromatography

Analytical Testing

| Parameter | Method | Specification |

|---|---|---|

| Purity | Titration with NaOH | 96.0–104.0% (dried basis) |

| Solubility | Turbidity test (1% H₂O) | Clear to slightly hazy |

| Heavy metals | ICP-MS | ≤10 ppm |

Industrial-Scale Production Considerations

Large-scale manufacturing (e.g., Sigma-Aldrich, MP Biomedicals) optimizes the following:

-

Reactor design : Glass-lined to resist HCl corrosion.

-

Safety protocols : Use of respirators and eyeshields due to H350 hazard.

Challenges and Mitigation Strategies

Recent Advances in Synthesis

While traditional methods dominate, emerging approaches include:

Chemical Reactions Analysis

Route 1: From 3,3′-Dichlorobenzidine

-

Reaction : Treatment of 3,3′-dichlorobenzidine with ammonia under high-pressure conditions using a copper catalyst, followed by acidic workup to form the hydrochloride salt .

-

Key Step : Acidic conditions protonate the amino groups, forming the tetrahydrochloride hydrate .

Route 2: From Benzidine via Acetylation and Nitration

-

Diacylation : Benzidine reacts with acetic anhydride to form diacetylbenzidine :

-

Nitration : The diacetylated compound undergoes nitration with HNO₃ to introduce nitro groups at ortho positions :

-

Saponification : Removal of acetyl groups using NaOH :

-

Reduction : Reduction of nitro groups to amines using HCl and Fe (or SnCl₂/Na₂S₂O₄) :

Comparison of Synthesis Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | 3,3′-Dichlorobenzidine | Benzidine |

| Key Reagents | NH₃, Cu catalyst | Acetic anhydride, HNO₃, Fe/HCl |

| Reaction Conditions | High pressure | Ambient pressure, stepwise |

| Yield | Moderate | High (controlled intermediates) |

Peroxidase-Catalyzed Oxidation

DAB·4HCl·H₂O reacts with horseradish peroxidase (HRP) in the presence of H₂O₂, forming an insoluble brown polymer :

-

Mechanism : HRP oxidizes DAB via a radical intermediate, leading to polymerization and precipitation.

-

Applications :

Reaction Optimization Parameters

| Component | Role | Optimal Range |

|---|---|---|

| DAB Concentration | Substrate | 0.05–0.1% (w/v) |

| H₂O₂ Concentration | Oxidizing Agent | 0.01–0.03% (v/v) |

| Incubation Time | Reaction Duration | 5–10 minutes |

| pH | Buffer Compatibility | 7.2–7.4 (PBS) |

Reactivity in Histochemical Staining

DAB·4HCl·H₂O acts as a chromogen in antigen-antibody complex detection:

-

Reaction : Binds to peroxidase-conjugated antibodies, producing localized precipitates for microscopic visualization .

-

Sensitivity : Detects ≤1 ng of protein in immunoblotting due to high electron density .

Stability and Side Reactions

Scientific Research Applications

Immunohistochemistry (IHC)

DAB is extensively used in IHC for detecting antigens in tissue sections. The process involves the following steps:

- Preparation of Tissue Samples : Tissues are fixed, usually in formalin, and embedded in paraffin.

- Antigen Retrieval : Heat or enzymatic treatments are applied to unmask antigens.

- Blocking Non-Specific Binding : Serum or BSA is used to prevent non-specific antibody binding.

- Primary Antibody Incubation : Samples are incubated with antibodies that specifically bind to the target antigen.

- DAB Application : DAB is added as a substrate for peroxidase-conjugated secondary antibodies. The reaction produces a brown precipitate at the site of the antigen-antibody complex.

Case Study : DAB has been used to study the expression of glutamate decarboxylase in rat cerebellar sections, demonstrating its effectiveness in visualizing specific neuronal markers .

Histochemical Staining

DAB serves as a substrate for various histochemical assays beyond IHC:

- Peroxisomal Staining : It can detect catalase activity within peroxisomes.

- Mitochondrial Activity Staining : DAB is utilized to assess cytochrome c oxidase activity, which is crucial for mitochondrial function studies .

Table 1: Comparison of DAB with Other Chromogens

| Chromogen | Color Produced | Solubility | Stability | Common Applications |

|---|---|---|---|---|

| 3,3-Diaminobenzidine (DAB) | Brown | Soluble in water | Moderate | IHC, histochemical staining |

| AEC | Red | Soluble in water | Low | IHC |

| BCIP/NBT | Blue/Black | Soluble in buffer | High | Enzyme-linked assays |

Molecular Biology Techniques

While DAB is valuable for visualization purposes, it can interfere with downstream molecular analyses such as quantitative PCR (qPCR). Research has shown that DAB staining can inhibit DNA amplification from tissue samples, leading to biased results . This highlights the importance of considering potential limitations when using DAB-stained samples for genetic analysis.

Mechanism of Action

The mechanism of action of 3,3-Diaminobenzidine Tetrahydrochloride Hydrate involves its interaction with peroxidase enzymes. When the compound reacts with peroxidase in the presence of hydrogen peroxide, it forms a visible insoluble product. This reaction is used to visualize the presence of antigens or antibodies in biological samples . The molecular targets include peroxidase enzymes, and the pathways involved are related to the enzymatic activity of peroxidase .

Comparison with Similar Compounds

Chemical and Functional Properties

Commercial and Technical Considerations

Research Findings and Case Studies

- Neuroinflammation Studies : DAB’s high sensitivity enabled precise localization of microglial activation in murine models, outperforming fluorescent dyes in long-term archival studies .

- Cancer Diagnostics: The Dako PD-L1 IHC 22C3 assay (using DAB) achieved >98% specificity in NSCLC trials, critical for pembrolizumab therapy eligibility .

- Plant Biology : DAB’s reactivity with H₂O₂ provided spatial resolution of oxidative stress in wheat seedlings, a task challenging for colorimetric alternatives .

Biological Activity

3,3-Diaminobenzidine tetrahydrochloride hydrate (DAB) is a widely utilized compound in biological research, particularly known for its role as a chromogen in immunohistochemistry and histological staining. This article delves into its biological activity, applications, and relevant research findings.

- Chemical Formula : C₁₂H₁₈Cl₄N₄O

- Molecular Weight : 378.125 g/mol

- CAS Number : 868272-85-9

- Melting Point : 300°C

DAB functions primarily as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide, DAB is oxidized to form an insoluble brown precipitate, which can be visualized under a microscope. This property makes it invaluable for detecting peroxidase activity in various biological samples.

Applications in Research

- Histological Staining : DAB is extensively used to visualize peroxidase activity in tissues. It is particularly effective in identifying the presence of specific proteins through immunohistochemical techniques.

- Immunoblotting : DAB serves as a chromogen in western blotting, allowing researchers to detect target proteins after gel electrophoresis.

- Cell Culture Studies : It has been employed to study the activity of enzymes such as glutamate decarboxylase in rat cerebellar sections and to detect horseradish peroxidase on cultured cell surfaces .

Case Studies and Research Findings

- Neurodegenerative Disease Research : A study highlighted the use of DAB to assess mitochondrial enzyme activities in primate models treated with MPTP, a neurotoxin associated with Parkinson's disease. The research demonstrated significant changes in enzyme activities that were visualized using DAB staining, indicating its role in evaluating neurodegenerative processes .

- Apoptosis Studies : DAB has been utilized to investigate epithelial cell apoptosis related to early cataract formation. The staining technique allowed researchers to visualize apoptotic cells effectively .

- Fluorescence In Situ Hybridization (FISH) : DAB has been integrated into FISH protocols, enhancing the detection of nucleic acids within cells and tissues, thus broadening its application scope beyond traditional histochemistry .

Data Table: Summary of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Histological Staining | Visualization of peroxidase activity in tissues | Effective for detecting specific proteins |

| Immunoblotting | Chromogen for western blotting | Enables protein detection post-electrophoresis |

| Neurodegenerative Studies | Assessment of mitochondrial enzyme activities in disease models | Significant changes observed with DAB staining |

| Apoptosis Detection | Visualization of apoptotic cells in cataract studies | Clear identification of cell death processes |

| FISH | Detection of nucleic acids | Enhanced visualization capabilities |

Q & A

Q. What are the disposal protocols for DAB waste?

- Methodological Answer : Treat liquid waste with 10% bleach for 24 hours to degrade DAB, then neutralize with sodium thiosulfate. Solid waste (e.g., gloves, tissues) should be sealed in hazardous waste containers labeled “Carcinogenic.” Follow institutional guidelines and OSHA standards .

Chemical and Physical Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.